An In-depth Technical Guide to N-Succinimidyl 4-iodobenzoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-Succinimidyl 4-iodobenzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Succinimidyl 4-iodobenzoate (S-p-IB), a critical reagent in bioconjugation and radiolabeling. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development.
Core Chemical Properties
N-Succinimidyl 4-iodobenzoate is a well-characterized organic compound with the molecular formula C₁₁H₈INO₄.[1][2][3] It possesses a molecular weight of 345.09 g/mol .[1][2][3] The compound is primarily utilized for its ability to introduce an iodinated benzoate moiety onto biomolecules, a feature that is particularly valuable in radiolabeling and imaging studies.[1]
Physical and Chemical Data
A summary of the key physical and chemical properties of N-Succinimidyl 4-iodobenzoate is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈INO₄ | [1][2][3] |
| Molecular Weight | 345.09 g/mol | [1][2][3] |
| CAS Number | 39028-25-6 | [3] |
| Appearance | White to off-white solid | |
| Boiling Point | 417 °C | [3] |
| Flash Point | 206 °C | [3] |
| LogP | 1.5 | [2] |
Solubility Profile
N-Succinimidyl 4-iodobenzoate exhibits limited solubility in aqueous solutions but is readily soluble in polar aprotic organic solvents.[1] This solubility profile is a critical consideration for its use in bioconjugation reactions, which often involve aqueous buffers. The use of co-solvents is a common strategy to facilitate the reaction.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Water | Limited/Poor[1] |
Stability and Storage
The stability of N-Succinimidyl 4-iodobenzoate is influenced by moisture and pH. The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, particularly in aqueous environments at neutral to basic pH. For long-term storage, the compound should be kept in a cool, dry environment, typically at 2-8°C, and protected from light.[3]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the succinimide ring and the di-substituted benzene ring. The succinimide protons would likely appear as a singlet at approximately 2.9 ppm. The aromatic protons would appear as two doublets in the region of 7.0-8.5 ppm, characteristic of a para-substituted benzene ring.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the succinimide and the ester, the carbons of the succinimide ring, and the carbons of the iodinated benzene ring. The carbonyl carbons are expected in the 160-170 ppm region. The aromatic carbons would appear in the 120-140 ppm range, with the carbon attached to the iodine atom showing a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of N-Succinimidyl 4-iodobenzoate would be characterized by the following key absorption bands:
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C=O stretching (ester): ~1760-1780 cm⁻¹
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C=O stretching (succinimide): ~1740 cm⁻¹ and ~1710 cm⁻¹
-
C-N stretching: ~1200-1350 cm⁻¹
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
-
C-I stretching: ~500-600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometric analysis would confirm the molecular weight of the compound. The molecular ion peak [M]+ would be observed at m/z 345. A common fragmentation pattern involves the loss of the N-hydroxysuccinimide group (m/z 115).[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of N-Succinimidyl 4-iodobenzoate and its application in protein labeling.
Synthesis of N-Succinimidyl 4-iodobenzoate
This protocol describes the synthesis of N-Succinimidyl 4-iodobenzoate from 4-iodobenzoic acid and N-hydroxysuccinimide using a carbodiimide coupling agent.
Materials:
-
4-Iodobenzoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-iodobenzoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Work-up:
-
If DCC was used, filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM or THF.
-
If EDC was used, the urea byproduct is water-soluble and will be removed in the subsequent washing steps.
-
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield pure N-Succinimidyl 4-iodobenzoate.
Protein Labeling with N-Succinimidyl 4-iodobenzoate
This protocol outlines a general procedure for the covalent labeling of proteins with N-Succinimidyl 4-iodobenzoate. The NHS ester reacts with primary amines (e.g., the N-terminus and the side chain of lysine residues) on the protein to form stable amide bonds.
Materials:
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)
-
N-Succinimidyl 4-iodobenzoate
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis membrane for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) and in a suitable amine-free buffer.
-
Reagent Preparation: Prepare a stock solution of N-Succinimidyl 4-iodobenzoate (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.
-
Labeling Reaction:
-
Add a calculated molar excess of the N-Succinimidyl 4-iodobenzoate stock solution to the protein solution. The optimal molar ratio of reagent to protein should be determined empirically but typically ranges from 5:1 to 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring or rocking.
-
-
Quenching: Stop the reaction by adding a quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS). Alternatively, dialysis can be used.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and the absorbance of the iodobenzoate moiety at its characteristic wavelength (if applicable for non-radioactive iodine) or by using a gamma counter for radiolabeled proteins.
Visualizations
The following diagrams illustrate the chemical structure, synthesis, and a typical workflow for the application of N-Succinimidyl 4-iodobenzoate.
Caption: Chemical Structure of N-Succinimidyl 4-iodobenzoate.
Caption: General Synthesis Workflow for N-Succinimidyl 4-iodobenzoate.
Caption: Experimental Workflow for Protein Labeling.
